Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 872593-29-8
VCID: VC2709211
InChI: InChI=1S/C11H12BrFO3/c1-2-15-11(14)8-3-4-10(9(13)7-8)16-6-5-12/h3-4,7H,2,5-6H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)OCCBr)F
Molecular Formula: C11H12BrFO3
Molecular Weight: 291.11 g/mol

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate

CAS No.: 872593-29-8

Cat. No.: VC2709211

Molecular Formula: C11H12BrFO3

Molecular Weight: 291.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate - 872593-29-8

Specification

CAS No. 872593-29-8
Molecular Formula C11H12BrFO3
Molecular Weight 291.11 g/mol
IUPAC Name ethyl 4-(2-bromoethoxy)-3-fluorobenzoate
Standard InChI InChI=1S/C11H12BrFO3/c1-2-15-11(14)8-3-4-10(9(13)7-8)16-6-5-12/h3-4,7H,2,5-6H2,1H3
Standard InChI Key VFCKKUMZDVTPOR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)OCCBr)F
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)OCCBr)F

Introduction

Basic Properties and Structural Characteristics

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is classified as an aromatic ester, featuring a substituted benzoic acid core with an ethyl ester group. The compound has two CAS registry numbers in the literature: 872593-29-8 and 1514790-88-5 . Its molecular formula is C11H12BrFO3 with a molecular weight of approximately 291.11 g/mol .

The structural characteristics of this compound include:

  • A benzene ring core

  • A fluorine substituent at position 3

  • A 2-bromoethoxy group at position 4

  • An ethyl ester functional group

This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in various chemical transformations.

Physical Properties

Although comprehensive physical property data for Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is limited in the literature, based on its structural features, we can anticipate that it would exhibit properties typical of aromatic esters with halogen substituents. The presence of both bromine and fluorine atoms significantly influences its physical characteristics, including solubility and melting point.

PropertyValueSource
Molecular FormulaC11H12BrFO3
Molecular Weight291.11 g/molCalculated
Physical StateLikely a colorless to pale yellow liquid or solidInferred from similar compounds
SolubilityLikely soluble in organic solvents such as DMF, dichloromethane

Chemical Reactivity and Functional Group Analysis

The reactivity of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is largely determined by its three key functional groups: the ethyl ester, the bromoethoxy substituent, and the fluorine atom. These functional groups provide multiple sites for potential chemical transformations.

Ester Functionality

The ethyl ester group can undergo typical ester reactions including:

  • Hydrolysis to yield the corresponding carboxylic acid

  • Transesterification to form different esters

  • Reduction to form alcohols

Bromoethoxy Moiety

The bromine atom in the 2-bromoethoxy group is particularly important for the compound's reactivity profile. As a good leaving group, it can participate in:

  • Nucleophilic substitution reactions

  • Elimination reactions

  • Various coupling reactions

This reactivity makes Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate valuable as a building block for the synthesis of more complex molecules.

Fluorine Substituent

The fluorine atom at position 3 contributes to the compound's electronic properties and can influence:

  • The compound's lipophilicity

  • Metabolic stability in biological systems

  • Binding interactions with potential biological targets

Synthesis and Preparation Methods

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate can be synthesized through several routes, with the most common methods focusing on the functionalization of appropriately substituted benzoic acid derivatives.

Esterification of Substituted Benzoic Acids

A general approach involves the esterification of 4-(2-bromoethoxy)-3-fluorobenzoic acid with ethanol. This reaction typically proceeds as follows:

  • Reaction of 4-(2-bromoethoxy)-3-fluorobenzoic acid with ethanol

  • Catalysis by a strong acid (typically H2SO4)

  • Refluxing for several hours to drive the reaction to completion

  • Isolation and purification of the ester product

This method is analogous to the synthesis approach described for similar fluorobenzoates in the literature .

Etherification of Hydroxylated Precursors

Another potential synthetic route involves the etherification of ethyl 3-fluoro-4-hydroxybenzoate with an appropriate bromoethyl reagent:

  • Reaction of ethyl 3-fluoro-4-hydroxybenzoate with 1,2-dibromoethane

  • Use of a base such as potassium carbonate to facilitate the reaction

  • Conducting the reaction in an appropriate solvent (e.g., DMF)

  • Purification of the product via chromatography

This approach is commonly employed for the synthesis of aryl ethers containing bromoethoxy substituents .

Synthetic ApproachKey ReagentsConditionsPotential Yield
EsterificationSubstituted benzoic acid, ethanol, H2SO4Reflux, 7-8 hoursModerate to high
EtherificationHydroxylated precursor, 1,2-dibromoethane, K2CO3DMF, 20-100°C40-50% based on similar reactions

Applications in Chemical Research and Development

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate has several significant applications in chemical research and pharmaceutical development.

Pharmaceutical Intermediate

The compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of:

  • Anti-inflammatory agents

  • Enzyme inhibitors

  • Receptor modulators

The presence of both halogen and fluorine substituents can influence its biological activity and chemical behavior when incorporated into pharmaceutical candidates.

Building Block in Organic Synthesis

Researchers utilize Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate as a building block for constructing more complex molecular architectures. The bromine atom can undergo various transformations, allowing for:

  • Construction of ethers with extended chains

  • Formation of carbon-carbon bonds through coupling reactions

  • Introduction of diverse functional groups via nucleophilic substitution

Model Compound for Reaction Development

The unique arrangement of functional groups makes this compound valuable for studying and developing new synthetic methodologies, particularly those involving:

  • Selective transformations of multifunctional molecules

  • Regioselective reactions

  • Catalytic processes

Structural Comparison with Related Compounds

Understanding the relationship between Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate and structurally similar compounds provides valuable insights into its chemical behavior and applications.

Comparison with Other Halogenated Benzoates

CompoundMolecular FormulaStructural DifferencesReference
Ethyl 3-bromo-4-fluorobenzoateC9H8BrFO2Lacks the ethoxy linker, different positions of halogen substituents
Ethyl 4-bromo-3-fluorobenzoateC9H8BrFO2Direct bromine substitution on the ring instead of bromoethoxy group
Ethyl 3-bromo-4-(trifluoromethyl)benzoateC10H8BrF3O2Contains trifluoromethyl group instead of fluorine and lacks ethoxy linker
Ethyl 4-(2-bromoethoxy)benzoateC11H13BrO3Lacks the fluorine substituent

This comparative analysis demonstrates that the unique combination of the fluorine atom and bromoethoxy group distinguishes Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate from related compounds, potentially conferring distinct chemical and biological properties.

Analytical Characterization

The characterization of Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate typically involves various spectroscopic and analytical techniques.

Spectroscopic Analysis

While specific spectroscopic data for Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate is limited in the literature, its structural characterization would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy would reveal characteristic signals for:

  • Ethyl ester group (triplet for CH3 at ~1.3 ppm and quartet for CH2 at ~4.3 ppm)

  • Aromatic protons (complex patterns between 6.5-8.0 ppm)

  • Bromoethoxy methylene protons (typically appearing as two triplets between 3.5-4.5 ppm)

19F NMR would show a characteristic signal for the fluorine substituent.

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peaks reflecting the isotopic pattern of bromine

  • Fragmentation patterns involving loss of the ethoxy group and bromoethyl moiety

Chromatographic Analysis

For purity determination and analysis, techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC) using ethyl acetate and n-hexane as mobile phases

These methods would be analogous to those described for similar compounds in the literature .

Research Applications and Future Prospects

Current Research Applications

Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate and related compounds have been investigated in various research contexts:

  • Development of p38α mitogen-activated protein kinase inhibitors, where similar fluorinated benzoate derivatives serve as key intermediates

  • Synthesis of bioactive compounds containing fluorinated aromatic cores

  • Investigation of structure-activity relationships in medicinal chemistry projects

Future Research Directions

Based on its structural features and reactivity profile, future research involving Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate may focus on:

  • Development of novel synthetic methodologies utilizing the bromoethoxy moiety as a versatile handle for molecular diversification

  • Exploration of its potential as a building block for fluorinated pharmaceuticals

  • Investigation of structure-property relationships in materials science applications

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